molecular formula C23H19N5O2S2 B2921651 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896329-79-6

2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2921651
CAS No.: 896329-79-6
M. Wt: 461.56
InChI Key: LZYDKZBCBLCHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a sophisticated small molecule investigated for its role as a potent kinase inhibitor. Its molecular architecture is designed to act as a ATP-competitive inhibitor , selectively targeting the ATP-binding pocket of specific protein kinases. This mechanism allows researchers to precisely modulate kinase activity in cellular models, making it a valuable chemical probe for dissecting complex signaling pathways. The compound's core structure, featuring a pyrido[1,2-a][1,3,5]triazin-4-one scaffold linked to a dihydropyrazole moiety, is recognized in medicinal chemistry for yielding high-affinity interactions with kinase targets. Current research applications are primarily focused on oncology research , where it is used in vitro to study aberrant cell proliferation and survival signals driven by dysregulated kinases. Its research utility extends to the exploration of inflammatory and autoimmune diseases, given the critical role of kinase signaling in immune cell activation. This reagent is intended for use by scientific researchers to facilitate target validation, high-throughput screening, and the elucidation of kinase function in disease pathogenesis.

Properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S2/c1-15-7-9-16(10-8-15)18-13-17(19-5-4-12-31-19)26-28(18)21(29)14-32-22-24-20-6-2-3-11-27(20)23(30)25-22/h2-12,18H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYDKZBCBLCHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=CC=CC4=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS Number: 922800-57-5) is a complex organic molecule characterized by its diverse functional groups, including a pyrido-triazine core and a pyrazole moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2S2C_{23}H_{24}N_{4}O_{2}S_{2}, with a molecular weight of 452.6 g/mol. The structure features several key components that contribute to its biological activity:

Component Description
PyrazoleA five-membered ring that often exhibits biological activity.
ThiopheneA sulfur-containing ring that can enhance pharmacological properties.
Pyrido-triazineA fused heterocyclic system known for various biological activities.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties often exhibit significant antimicrobial properties. For instance, similar derivatives have shown promising activity against various bacterial strains. In a study examining substituted pyrazoles, compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 25 to 100 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound can be attributed to its structural features that allow interaction with cyclooxygenase (COX) enzymes. A related series of pyrazole derivatives have been reported to act as selective COX-2 inhibitors with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac . The mechanism involves the inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on similar structural analogs. For example, certain pyrazole derivatives have exhibited cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values reported between 6.2 µM and 43.4 µM . The proposed mechanism includes induction of apoptosis and disruption of cell cycle progression.

Case Studies

  • Study on Pyrazole Derivatives : A recent publication highlighted the synthesis and biological evaluation of several pyrazole-based compounds, revealing that those with thiophene substitutions exhibited enhanced antimicrobial and anti-inflammatory activities compared to their non-thiophene counterparts .
  • Anticancer Screening : In another study focusing on triazole-thiones derived from pyrazoles, compounds were screened against multiple cancer cell lines. Notably, one derivative demonstrated significant activity against breast and colon cancer cells, suggesting that modifications in the side chains could optimize efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Bioactive Variations

The compound shares structural motifs with several heterocyclic derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound Thiophen-2-yl, p-tolyl ~478.5 (estimated) Not explicitly reported
2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one 4-methoxyphenyl, thiophen-2-yl ~494.5 Anticancer (in silico predicted)
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one Phenyl, thioxo-triazol ~352.4 Antispasmodic
  • The thiophene ring contributes π-π stacking interactions, as seen in bioactive pyrazole-thiophene hybrids .
  • Bioactivity Trends: The triazinone core is associated with kinase inhibition in related compounds, while the dihydropyrazol moiety may modulate cytotoxicity, as observed in pyrazol-triazine hybrids .

Structural Geometry and Reactivity

  • Pyrazol vs.
  • Thioether Linkage: The -S-CH2-CO- bridge in the target compound contrasts with the direct thiazole linkage in , altering electron distribution and redox stability.

Research Findings and Implications

  • Antioxidant Potential: Analogous Populus bud compounds with phenylpropenoids suggest that the p-tolyl group in the target compound may confer radical-scavenging activity, though this requires experimental validation.
  • Synergistic Effects: Minor structural variations (e.g., methoxy vs. methyl substituents) can drastically alter bioactivity, as seen in essential oil terpenes . For the target compound, replacing p-tolyl with electron-withdrawing groups could enhance electrophilic reactivity.
  • Drug Design: The compound’s van der Waals volume and electronic descriptors, calculated via QSPR/QSAR methods , should be compared to known kinase inhibitors to prioritize synthetic analogs.

Q & A

Q. What are the standard synthetic protocols for preparing this compound and its structural analogs?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclization. A typical approach involves refluxing intermediates (e.g., 3-thiophen-2-ylmethyl-4-arylimino-4,5-dihydro-1H-1,2,4-triazol-5-one) with bromoacetophenone derivatives in anhydrous ethanol under sodium catalysis for 5–6 hours. Post-reaction, the product is filtered, washed, and recrystallized from ethanol or methanol. Yields range from 61–72%, depending on substituents. Characterization includes IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (thiophene protons at δ 6.8–7.4 ppm), and elemental analysis .

Q. Example Reaction Conditions :

IntermediateReagentSolventTime (h)Yield (%)
3-Thiophen-2-ylmethyl derivativeBromoacetophenoneEthanol566–72

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • IR Spectroscopy : Confirm carbonyl (C=O) and thioether (C-S) bonds.
  • ¹H/¹³C-NMR : Identify proton environments (e.g., dihydropyrazole CH₂ at δ 3.1–3.5 ppm, pyridotriazinone aromatic protons at δ 7.8–8.3 ppm).
  • Elemental Analysis : Verify stoichiometry (e.g., C%: 58.3, H%: 4.2, N%: 16.1).
  • Melting Point Analysis : Compare with literature values (e.g., 126–134°C for bromo-substituted analogs) .

Q. What biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Prioritize antimicrobial and antitumor assays:
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with ciprofloxacin as a positive control.
  • Antitumor : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Note that analogs with electron-withdrawing substituents (e.g., 4-Cl) often show enhanced activity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates and transition states. ICReDD’s workflow integrates reaction path searches and experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature). For example, ethanol’s dielectric constant (~24.3) may stabilize zwitterionic intermediates, improving yields .

Q. How to resolve contradictory spectral data arising from tautomeric equilibria?

  • Methodological Answer : Thione-thiol tautomerism in the triazinone moiety can lead to conflicting NMR/IR results. Address this by:
  • Variable Temperature NMR : Monitor signal splitting at 25–80°C to detect tautomer interconversion.
  • Computational Modeling : Compare DFT-calculated tautomer energies (e.g., Gaussian 16) with experimental data.
  • X-ray Crystallography : Resolve solid-state tautomeric preferences .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodological Answer : Scale-up challenges often stem from poor solubility or side reactions. Mitigate via:
  • Solvent Optimization : Replace ethanol with DMF/EtOH (1:1) to enhance intermediate solubility.
  • Catalysis : Introduce NaBH₄ (0.04 mol) for selective reductions, improving yields to >80% in post-cyclization steps.
  • Flow Chemistry : Continuous reactors minimize decomposition of heat-sensitive intermediates .

Q. How to design derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Modify substituents to improve bioavailability:
  • LogP Optimization : Replace p-tolyl with polar groups (e.g., pyridyl) to reduce hydrophobicity.
  • Metabolic Stability : Introduce fluorine atoms at the thiophene ring to block CYP450-mediated oxidation.
  • In Silico Screening : Use tools like Schrödinger’s QikProp to predict ADME profiles pre-synthesis .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental biological activity?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Validate by:
  • Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–4 replicates.
  • HPLC Purity Checks : Confirm >95% purity via C18 column (ACN/H₂O gradient).
  • Molecular Dynamics Simulations : Compare binding affinities (e.g., AutoDock Vina) with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.